N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-14(11(2)19-16-10)7-15(18)17(13-3-4-13)8-12-5-6-20-9-12/h5-6,9,13H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWCYJMOYYGLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(CC2=CSC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Routes for Isoxazole Core Formation
The 3,5-dimethylisoxazol-4-yl group is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. Copper(I) catalysis enables regioselective formation of 3,5-disubstituted isoxazoles under mild conditions (Route a, Fig. 2). For instance, reacting propargyl alcohol derivatives with in situ-generated nitrile oxides (from aldoximes) in the presence of CuI yields the isoxazole scaffold with >85% efficiency. Alternatively, hydroxy(tosyloxy)iodobenzene (HTIB)-mediated nitrile oxide generation followed by alkyne coupling provides a metal-free route with comparable yields (Route d).
Functionalization to Acetic Acid Derivative
The 4-position acetic acid side chain is introduced via Claisen condensation or malonate alkylation. β-Keto esters derived from the isoxazole intermediate undergo hydrolysis to yield 2-(3,5-dimethylisoxazol-4-yl)acetic acid. For example, treating ethyl 3,5-dimethylisoxazole-4-acetate with NaOH in ethanol/water (reflux, 6 h) achieves 90% conversion to the carboxylic acid.
Preparation of N-Cyclopropyl-N-(Thiophen-3-ylmethyl)Amine
Reductive Amination Strategy
Secondary amine synthesis is achieved via reductive amination of cyclopropylamine with thiophen-3-carbaldehyde. Using sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer), the imine intermediate is reduced to N-cyclopropyl-N-(thiophen-3-ylmethyl)amine with 78% yield. This method avoids over-alkylation by maintaining stoichiometric control and mild conditions.
Mitsunobu Coupling Alternative
The Mitsunobu reaction couples thiophen-3-ylmethanol with cyclopropylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This one-step protocol furnishes the secondary amine in 70% yield but requires stringent anhydrous conditions.
Amide Bond Formation: Coupling Strategies
Acyl Chloride-Mediated Amidation
Activating 2-(3,5-dimethylisoxazol-4-yl)acetic acid with thionyl chloride (SOCl$$_2$$) generates the corresponding acid chloride. Reaction with N-cyclopropyl-N-(thiophen-3-ylmethyl)amine in dichloromethane (0°C to RT, 12 h) produces the acetamide in 88% yield. Excess triethylamine neutralizes HCl, driving the reaction to completion.
Ester Aminolysis Pathway
Methyl 2-(3,5-dimethylisoxazol-4-yl)acetate (synthesized via H$$2$$SO$$4$$-catalyzed esterification) undergoes aminolysis with the secondary amine in methanol at 60°C. This method, adapted from diaryliodonium salt protocols, achieves 82% yield after 24 h and avoids sensitive acid chloride handling.
Optimization and Scalability Considerations
Key Observations :
- Copper catalysis outperforms ionic liquid or HTIB methods in isoxazole yield (92% vs. 75–85%).
- Reductive amination offers higher atom economy than Mitsunobu coupling (78% vs. 70%).
- Acyl chloride-mediated amidation is preferable for large-scale synthesis due to shorter reaction times.
Mechanistic Insights and Side Reactions
Competing Pathways in Amine Synthesis
Over-alkylation of cyclopropylamine with thiophen-3-ylmethyl halides generates tertiary amines as byproducts (≤15%). Employing a slow addition protocol minimizes this issue.
Hydrolysis Risks in Amidation
Ester aminolysis under basic conditions may hydrolyze the isoxazole ring. Buffering the reaction at pH 7–8 with NaHCO$$_3$$ suppresses degradation.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications, such as in the treatment of certain diseases.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Structural Analogues from Tetrahydrocarbazole Derivatives ()
The tetrahydrocarbazole-based acetamides described in , such as N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide, share the acetamide backbone but differ significantly in their substituents. Key comparisons include:
Key Differences :
- The target compound’s smaller heterocycles (isoxazole and thiophene) may improve metabolic stability compared to the carbazole’s aromatic bulk, which could increase off-target interactions.
Thiazole-Containing Acetamides ()
Compounds like (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)... from feature thiazole rings and complex peptide-like chains. Comparisons include:
Key Differences :
- The target compound’s thiophene may confer higher lipophilicity than thiazole, affecting membrane permeability.
- The absence of polar groups (e.g., hydroperoxy) in the target compound suggests better blood-brain barrier penetration compared to ’s analogues .
Biological Activity
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
Structural Overview
The compound features:
- Cyclopropyl Group : Imparts unique steric properties.
- Isoxazole Ring : Known for its role in various pharmacological activities.
- Thiophene Moiety : Often associated with anti-inflammatory and antimicrobial properties.
These structural attributes suggest that the compound may interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.
Biological Activity Data
Research has shown that the compound exhibits various biological activities. Below is a summary of findings from relevant studies:
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibited significant antimicrobial activity against a range of pathogens. | |
| Anti-inflammatory | Showed potential in reducing inflammation in cell-based assays. | |
| Antitumor | Demonstrated cytotoxic effects on cancer cell lines, indicating antitumor potential. |
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for therapeutic use in treating infections.
-
Anti-inflammatory Effects :
- In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in activated macrophages. This suggests its utility in managing inflammatory conditions.
-
Antitumor Activity :
- Research involving cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Cyclopropyl)-4-(3,5-dimethylisoxazol-4-yloxy)benzene | Cyclopropyl and isoxazole | Focused on neuroactive properties |
| N-[4-(Thiophen-3-yloxy)phenyl]-N-cyclopropylethanamine | Thiophene and cyclopropane | Potential antidepressant effects |
| 3-(Cyclopropyl)-5-methylisoxazole | Cyclopropane and isoxazole | Investigated for anti-inflammatory properties |
The combination of diverse functional groups in this compound may confer distinct pharmacological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide?
- Methodology : Synthesis requires multi-step reactions involving cyclopropane introduction, isoxazole-thiophene coupling, and acetamide formation. Key parameters include:
- Temperature : Controlled heating (e.g., 70–90°C) to avoid decomposition of thermally sensitive intermediates like the isoxazole ring .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution between the cyclopropylamine and thiophenemethyl halide .
- Catalysts : Use of bases like sodium acetate or triethylamine to deprotonate intermediates and drive amide bond formation .
- Characterization : Confirm purity via HPLC (>95%) and structural fidelity via -NMR (e.g., cyclopropane protons at δ 0.5–1.5 ppm) and HRMS .
Q. How do structural features like the isoxazole and thiophene moieties influence the compound’s physicochemical properties?
- Key Features :
- Isoxazole ring : Enhances metabolic stability due to resistance to hydrolysis compared to other heterocycles .
- Thiophene : Contributes to π-π stacking interactions in target binding, as observed in analogs with similar scaffolds .
- Analytical Data : LogP values (calculated via PubChem) suggest moderate lipophilicity (LogP ~2.5), favoring blood-brain barrier penetration in neuroactive analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC values across enzyme inhibition assays may arise from:
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength affecting compound solubility .
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. methyl groups) alter binding kinetics. For example, 3,5-dimethylisoxazole derivatives show 10-fold higher affinity than unsubstituted analogs .
- Resolution Strategy : Standardize assay protocols (e.g., uniform buffer systems) and validate activity via orthogonal methods (e.g., SPR and cellular assays) .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile?
- Approaches :
- Prodrug Design : Masking the acetamide group with ester linkages to enhance oral bioavailability .
- Metabolic Stability : Introducing electron-withdrawing groups (e.g., fluorine) on the thiophene ring to reduce CYP450-mediated oxidation .
- Data Support : In vitro microsomal stability assays show t improvements from 15 min to >60 min with fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
